molecular formula C29H46O3 B1232073 Acetoxycholestenone CAS No. 34495-42-6

Acetoxycholestenone

Cat. No.: B1232073
CAS No.: 34495-42-6
M. Wt: 442.7 g/mol
InChI Key: CHWPPYXTZHROMH-COQIGCCXSA-N
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Description

Acetoxycholestenone is a steroidal compound characterized by the presence of an acetyloxy (-OAc) group attached to the cholestenone backbone. Cholestenone itself is a ketone derivative of cholesterol, formed via the oxidation of the 3β-hydroxyl group in cholesterol to a ketone. The addition of the acetyloxy group at a specific position (commally at C-3 or C-7 in related steroids) modifies the compound’s physicochemical properties, including solubility, metabolic stability, and biological activity.

Properties

CAS No.

34495-42-6

Molecular Formula

C29H46O3

Molecular Weight

442.7 g/mol

IUPAC Name

[(3S,5S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15-oxo-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)25-17-26(31)27-23-11-10-21-16-22(32-20(4)30)12-14-28(21,5)24(23)13-15-29(25,27)6/h18-19,21-22,24-25H,7-17H2,1-6H3/t19-,21+,22+,24+,25-,28+,29-/m1/s1

InChI Key

CHWPPYXTZHROMH-COQIGCCXSA-N

SMILES

CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)OC(=O)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)OC(=O)C

Canonical SMILES

CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)OC(=O)C

Synonyms

3 beta-acetoxy-5 alpha-cholest-8(14)-en-15-one
3-acetoxycholest-8(14)-en-15-one
acetoxycholestenone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Acetoxycholestenone is structurally analogous to several cholestenone derivatives and other steroidal ketones. Key comparisons include:

Compound Key Functional Groups Position of Modification Biological Relevance
Cholestenone 3-Ketone C-3 Cholesterol metabolism intermediate
7-Ketocholesterol 7-Ketone C-7 Oxysterol linked to atherosclerosis
This compound 3-Ketone + Acetyloxy group Typically C-3 or C-7 Enhanced metabolic stability; synthetic intermediate
Cholesterol 3β-Hydroxyl group C-3 Membrane fluidity; precursor for steroids

The acetyloxy group in this compound increases lipophilicity compared to cholestenone, which may enhance its integration into lipid membranes or delay enzymatic degradation. This contrasts with 7-ketocholesterol, where the ketone group at C-7 is associated with pro-inflammatory and pro-apoptotic effects in vascular tissues .

Spectroscopic and Analytical Data

  • Infrared (IR) Spectroscopy: The acetyloxy group exhibits a strong C=O stretch near 1740 cm⁻¹, distinct from the ketone stretch (~1710 cm⁻¹) in cholestenone .
  • NMR: The acetyl methyl protons in this compound resonate at δ ~2.1 ppm (singlet), whereas cholestenone’s C-3 ketone lacks adjacent protons, resulting in a deshielded carbonyl carbon at δ ~210 ppm in ¹³C NMR .

Metabolic and Pharmacological Profiles

  • Cholestenone: Rapidly reduced to cholesterol derivatives in hepatic tissues.
  • This compound: The acetyloxy group may impede reduction by 3-ketosteroid reductases, prolonging its half-life in vivo. This property is exploited in synthetic routes to block undesired metabolic pathways .

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